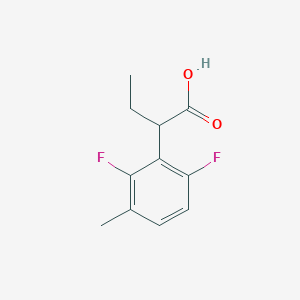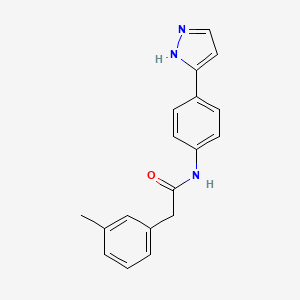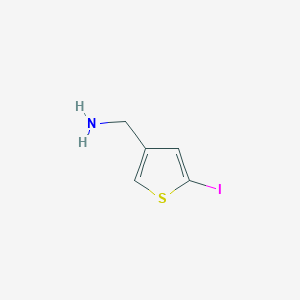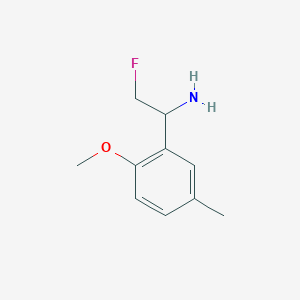
2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde and fluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are used to facilitate the reaction.
Reaction Steps: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability, while the methoxy and methyl groups influence its binding affinity to target proteins and enzymes. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
- 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(2-methoxy-5-methylphenyl)ethan-1-amine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-fluoro-1-(2-methoxy-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H14FNO/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
QIBZTLLXYHIBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


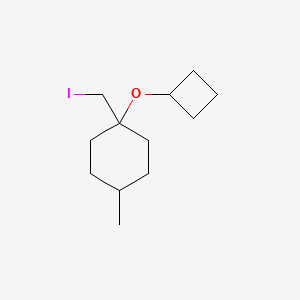
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)
![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
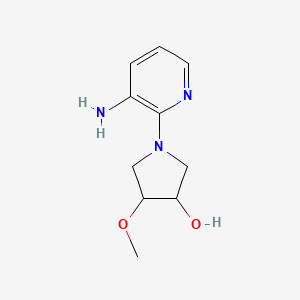
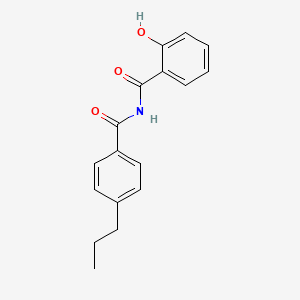
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate](/img/structure/B13325226.png)
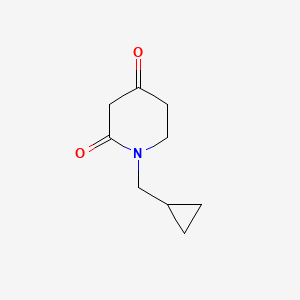
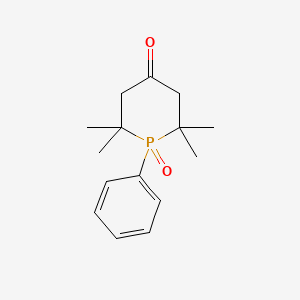
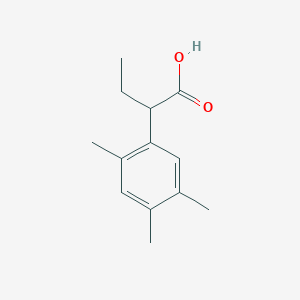
![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
